Synthetic Utility as a Divergent Intermediate
The core scaffold—1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one—is accessible via nitro reduction and cyclization from 2-(3-nitro-2-pyridyl)ethyl acetate using SnCl₂·2H₂O, yielding 4-azaoxindole in 33% isolated yield . The 7-nitro derivative (CAS 1190313-27-9) retains the intact nitro group, preserving it as a synthetic handle for reduction (→ 7-NH₂), diazotization, or nucleophilic aromatic substitution. For a researcher requiring a divergent intermediate, only the 7-nitro congener provides this derivatization pathway; the unsubstituted core scaffold does not.
| Evidence Dimension | Availability of the 7-nitro group as a synthetic handle |
|---|---|
| Target Compound Data | Intact 7-nitro group (CAS 1190313-27-9, MW 179.13) |
| Comparator Or Baseline | Parent scaffold 1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one (CAS 32501-05-6, MW 134.14): no substituent at the 7-position |
| Quantified Difference | Presence vs. absence of a reducible, vectorable nitro group; molecular weight difference of 45 Da |
| Conditions | Synthetic chemistry context; nitro precursor used in SnCl₂/EtOAc reduction to generate 4-azaoxindole core (Patent US06294532B1) |
Why This Matters
For procurement decisions, the presence of the 7-nitro group determines whether the compound can serve as a divergent intermediate or only as a terminal scaffold, directly impacting synthetic route design and project feasibility.
